molecular formula C9H11IO3 B6255411 (2-iodo-3,5-dimethoxyphenyl)methanol CAS No. 74726-77-5

(2-iodo-3,5-dimethoxyphenyl)methanol

Cat. No. B6255411
CAS RN: 74726-77-5
M. Wt: 294.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-iodo-3,5-dimethoxyphenyl)methanol” is a chemical compound with the molecular weight of 294.09 . The compound is usually in the form of a powder .


Molecular Structure Analysis

The molecular formula of “(2-iodo-3,5-dimethoxyphenyl)methanol” is C9H11IO3 . The InChI code is 1S/C9H11IO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3 .


Chemical Reactions Analysis

Specific chemical reactions involving “(2-iodo-3,5-dimethoxyphenyl)methanol” are not provided in the available resources. For detailed information on chemical reactions, it is recommended to refer to peer-reviewed papers or technical documents .


Physical And Chemical Properties Analysis

“(2-iodo-3,5-dimethoxyphenyl)methanol” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Mechanism of Action

The mechanism of action of “(2-iodo-3,5-dimethoxyphenyl)methanol” is not explicitly mentioned in the available resources. For a detailed understanding of its mechanism of action, it is recommended to refer to peer-reviewed papers or technical documents .

Safety and Hazards

“(2-iodo-3,5-dimethoxyphenyl)methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

The future directions of “(2-iodo-3,5-dimethoxyphenyl)methanol” are not explicitly mentioned in the available resources. For a detailed understanding of its future directions, it is recommended to refer to peer-reviewed papers or technical documents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-iodo-3,5-dimethoxyphenyl)methanol involves the conversion of 2,6-dimethoxyphenol to the target compound via a series of reactions.", "Starting Materials": [ "2,6-dimethoxyphenol", "iodine", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium borohydride", "acetic acid", "sodium iodide" ], "Reaction": [ "Step 1: 2,6-dimethoxyphenol is reacted with iodine and sodium hydroxide in methanol to form 2-iodo-6-methoxyphenol.", "Step 2: 2-iodo-6-methoxyphenol is then reacted with hydrochloric acid to form 2-iodo-6-hydroxyphenol.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the hydroxy group to a methoxy group, forming 2-iodo-6-methoxyphenol.", "Step 4: Acetic acid is added to the reaction mixture to form the acetate ester of 2-iodo-6-methoxyphenol.", "Step 5: Sodium iodide is added to the reaction mixture to replace the acetate group with an iodide group, forming (2-iodo-3,5-dimethoxyphenyl)methanol." ] }

CAS RN

74726-77-5

Product Name

(2-iodo-3,5-dimethoxyphenyl)methanol

Molecular Formula

C9H11IO3

Molecular Weight

294.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.